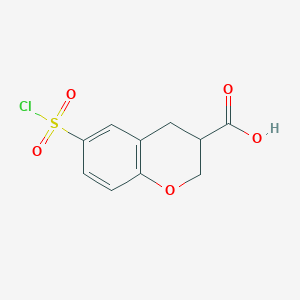

6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

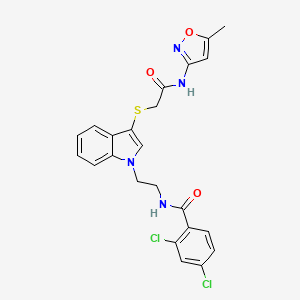

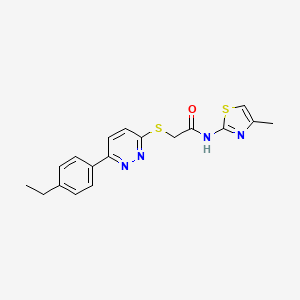

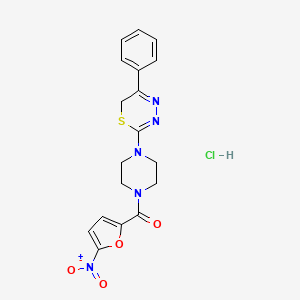

The compound “6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid” is a complex organic molecule. It contains a benzopyran ring (a fused benzene and pyran ring), a chlorosulfonyl group (-SO2Cl), and a carboxylic acid group (-COOH) .

Synthesis Analysis

While the exact synthesis of this compound is not available, chlorosulfonyl derivatives are typically synthesized from their corresponding compounds by treatment with chlorosulfonic acid . The carboxylic acid group could potentially be introduced through various functional group interconversions .Chemical Reactions Analysis

The chlorosulfonyl group is a good leaving group, and could potentially undergo nucleophilic substitution reactions . The carboxylic acid group can participate in various reactions such as esterification and amide formation .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

6-(Chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid and its derivatives have been a subject of research for their potential in various chemical synthesis and applications. The compound is a rigid analogue of clofibric acid and has been explored for its optical properties and absolute configuration. The synthesis and absolute configuration of 6-chloro-2,3-dihydro-4H-1-benzopyran carboxylic acids, including its isomers, have been established by Loiodice et al. (1995), highlighting its significance in stereochemistry and potential pharmaceutical applications (Loiodice et al., 1995).

Application in Organic Synthesis

This compound has also been instrumental in the synthesis of various sulfonates and sulfonamides. Shahrisa et al. (2010) synthesized new chlorosulfonylarylpyrones and related sulfonates and sulfonamides, showing the versatility of chlorosulfonyl compounds in organic synthesis. The study demonstrates how these compounds can be used to create a variety of chemical structures, expanding the toolkit for organic chemists (Shahrisa et al., 2010).

Mechanistic Studies and Functionalization Reactions

Mechanistic studies and functionalization reactions are other areas where this chemical has found relevance. For example, Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, providing insights into the chemical behavior and reaction pathways of related compounds (Yıldırım et al., 2005).

Synthesis of Novel Compounds

Furthermore, the compound has been used in the synthesis of novel compounds with potential biological activities. For instance, Singh et al. (1991) found N-[[(Chlorosulfinyl)oxy]methylene]-N-methylmethanaminium chloride to be an efficient and mild dehydrating agent for generating monophenyl-, diphenyl-, and monochloroketenes from the corresponding carboxylic acids. These ketenes underwent cycloaddition reactions to afford various pyrimidinones, azetidinones, and pyridones, showing the compound's utility in creating pharmacologically relevant structures (Singh et al., 1991).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-chlorosulfonyl-3,4-dihydro-2H-chromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO5S/c11-17(14,15)8-1-2-9-6(4-8)3-7(5-16-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMPRNQMDJRHDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2651949.png)

![3-{[2-(Dimethylamino)ethyl]sulfamoyl}-4-methoxybenzoic acid](/img/structure/B2651951.png)

![N-(5-chloro-2-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2651952.png)

![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2651956.png)

![Tert-butyl N-[3-(2-bromoethyl)cyclobutyl]carbamate](/img/structure/B2651959.png)

![N'-[1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2651963.png)